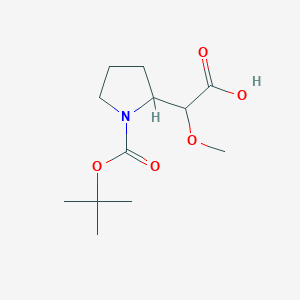

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid

Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a structurally complex carboxylic acid derivative featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a methoxyacetic acid moiety at the 2-position. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring rigid conformational control . Its molecular formula is C₁₂H₂₁NO₅ (inferred from the analogous compound in ), with a molecular weight of ~259.3 g/mol.

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |

InChI Key |

HNPBCAHTHZSMDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine

The tert-butoxycarbonyl (Boc) group is introduced to pyrrolidine via reaction with di-tert-butyl dicarbonate (Boc anhydride). Optimal conditions include:

Example Protocol :

Functionalization of Pyrrolidine at C2

The C2 position is functionalized via alkylation or ketone reduction. For α-substitution:

Key Insight : Mono-tert-butyl malonate reacts with Grignard reagents to form magnesium enolates, enabling nucleophilic attack on activated carbonyls.

Synthesis of Methoxyacetic Acid Derivatives

Methoxyacetic Acid Preparation

Methoxyacetic acid is synthesized from monochloroacetic acid and sodium methylate under anhydrous conditions:

-

Reagents : Monochloroacetic acid (1.0 equiv), sodium methylate (2.2–2.4 equiv).

Mechanism : Nucleophilic substitution (SN2) displaces chloride with methoxide.

Esterification and Activation

Methoxyacetic acid is activated as an acyl imidazole using 1,1'-carbonyldiimidazole (CDI):

-

React methoxyacetic acid with CDI (1.1 equiv) in THF at 20°C.

-

Form the acyl imidazole intermediate, enabling coupling with amines.

Coupling Strategies for Pyrrolidine and Methoxyacetic Acid

Condensation via Magnesium Enolate

The Boc-pyrrolidine enolate (generated with LiHMDS) reacts with methoxyacetyl chloride:

Ester Hydrolysis to Carboxylic Acid

Ethyl esters are hydrolyzed using lithium hydroxide:

Protocol :

Data Tables: Comparative Analysis of Key Steps

Table 1. Boc Protection Efficiency

Table 2. Methoxyacetic Acid Synthesis

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the pyrrolidine amine:

This step is critical for subsequent functionalization, such as peptide coupling or alkylation .

Esterification and Amide Formation

The carboxylic acid group participates in condensation reactions:

The methoxy group sterically hinders nucleophilic attack at the adjacent carbon, directing reactivity toward the carboxylic acid .

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen (after Boc removal) reacts with electrophiles:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Alkyl halides | N-alkylated pyrrolidine | K₂CO₃, DMF, 60°C | 60–75% |

| Acyl chlorides | N-acyl derivatives | Room temperature, base | 85–90% |

Steric effects from the methoxy group reduce reaction rates compared to unsubstituted analogs.

Oxidation and Reduction

| Process | Reagents | Outcome | Notes |

|---|---|---|---|

| Oxidation of pyrrolidine | mCPBA, H₂O₂ | Pyrrolidine N-oxide | Limited by Boc protection |

| Reduction of ester | LiAlH₄ | Alcohol derivative | Requires prior esterification |

The methoxy group remains inert under these conditions .

Complexation and Chelation

The compound acts as a ligand in metal-organic frameworks (MOFs):

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Cu²⁺ | Carboxylate oxygen | Catalytic oxidation | |

| Zn²⁺ | Pyrrolidine nitrogen (after deprotection) | Biomedical imaging |

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 (37°C) | Hydrolysis of Boc group | ~48 hours |

| Enzymatic (esterase) | Ester cleavage | <1 hour |

Key Observations:

-

Steric Effects : The methoxy group adjacent to the carboxylic acid reduces reactivity at the β-carbon, favoring carboxylate-directed reactions .

-

Boc Stability : Resists basic and nucleophilic conditions but labile under strong acids (e.g., TFA).

-

Pharmaceutical Relevance : Used in prodrug design due to tunable deprotection kinetics .

For experimental validation, consult spectral data (NMR, IR) from and synthetic protocols in.

Scientific Research Applications

Structure and Characteristics

- Chemical Formula : C₁₄H₂₅NO₄

- Molecular Weight : 287.35 g/mol

- CAS Number : 120205-50-7

- InChI Key : LNEHHTWYEBGHBY-OUAUKWLOSA-N

The compound features a pyrrolidine ring, which is known for its ability to participate in various chemical transformations due to its nucleophilic nature. The tert-butoxycarbonyl (Boc) group provides stability and protection during synthetic processes.

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to mimic natural amino acids, making it suitable for incorporation into peptide-based drugs.

Case Study: Synthesis of Peptide Analogues

Research has demonstrated that derivatives of N-Boc-dolaproine can be utilized to synthesize peptide analogues with enhanced biological activity. For instance, modifications to the pyrrolidine ring have led to compounds with improved binding affinity to specific receptors, showcasing the compound's potential in drug design .

Organic Synthesis

N-Boc-dolaproine is employed as a chiral building block in asymmetric synthesis. Its ability to undergo various transformations, such as acylation and alkylation, makes it valuable for creating complex molecules with high stereochemical purity.

Example Reaction: Alkylation

In a typical alkylation reaction, N-Boc-dolaproine can react with alkyl halides under basic conditions to yield substituted pyrrolidine derivatives. These products are further explored for their pharmacological properties .

Material Science

The compound has been investigated for its potential applications in material science, particularly in the development of biodegradable polymers. The incorporation of N-Boc-dolaproine into polymer matrices has shown promise in creating materials with desirable mechanical properties and degradation rates .

Biochemical Studies

N-Boc-dolaproine has been used as a substrate in enzymatic studies aimed at understanding the mechanisms of action of various enzymes. Its structural similarity to natural substrates allows researchers to probe enzyme kinetics and specificity effectively .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are critical for understanding its uniqueness. Below is a comparative analysis based on CAS-registered analogs and their properties (Table 1):

Table 1: Key Structural Analogs and Properties

*Similarity inferred from structural alignment.

†Based on stereochemical relevance.

Key Findings

Functional Group Impact: Methoxy vs. Acetic Acid (194154-91-1): The methoxy group in the target compound increases polarity and may enhance solubility in polar solvents compared to the non-methoxy analog. However, the methyl group in the methoxy moiety could slightly offset this by adding hydrophobicity . Piperidine vs. The 4-methyl group introduces steric hindrance, which might limit reactivity in sterically demanding reactions .

Stereochemical and Positional Effects :

- The (S)-3-yl analog (204688-61-9) demonstrates how substituent position affects molecular interactions. The 2-position substitution in the target compound likely alters hydrogen-bonding patterns and chiral recognition in enzymatic systems .

- The spirocyclic analog (1352882-80-4) highlights the importance of conformational rigidity. Its larger framework may reduce solubility but improve binding specificity in biological targets .

Safety and Handling: The non-methoxy analog (194154-91-1) is classified as H301 (toxic if swallowed) and H410 (toxic to aquatic life).

Synthetic Utility :

- The Boc group in all analogs facilitates amine protection during peptide synthesis. The target compound’s methoxy side chain could serve as a handle for further functionalization (e.g., glycosylation or esterification) .

Research Implications and Gaps

- Physicochemical Data : Experimental data (e.g., logP, pKa, solubility) for the target compound are absent in the literature. These properties must be empirically determined to clarify its utility in drug design.

- Stereochemical Specificity : The stereochemistry (R/S) at the pyrrolidine-2 position in the target compound is unspecified in available data, limiting mechanistic insights .

Biological Activity

The compound 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid , also known by its CAS number 120205-50-7, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 120205-50-7

- InChI Key : LNEHHTWYEBGHBY-OUAUKWLOSA-N

Structure

The structure of the compound features a pyrrolidine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a methoxyacetic acid moiety. This configuration is critical for its biological activity.

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of the pyrrolidine ring is known to enhance receptor binding and modulate various biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

In Vivo Studies

Animal models have shown promising results for compounds similar to this compound in reducing pain associated with conditions like diabetic peripheral neuropathy .

Case Studies

- Anti-inflammatory Activity : A study conducted on a series of pyrrolidine derivatives highlighted their ability to reduce inflammation in rodent models. The compound was shown to significantly decrease levels of inflammatory markers in the serum .

- Analgesic Effects : Another investigation focused on the analgesic properties of related compounds, revealing that they could effectively alleviate pain in models of acute and chronic pain conditions .

- Cytotoxicity Assessments : Cytotoxicity assays indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, this compound showed a selective toxicity profile, sparing normal cells while effectively targeting tumor cells .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) and deprotection under acidic conditions (e.g., HCl) is commonly employed. Yield optimization requires precise temperature control (40–100°C) and inert atmosphere maintenance during catalytic steps. Post-reaction purification via column chromatography or recrystallization improves purity .

- Key Parameters : Monitor reaction progress using LC-MS or TLC. Adjust stoichiometry of reagents like cesium carbonate to enhance conversion rates .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry, as demonstrated for structurally related analogs (e.g., (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid). Crystallization solvents like ethanol/water mixtures yield suitable crystals for analysis .

- Alternative Methods : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) provides supplementary data .

Q. What are the critical storage conditions to ensure compound stability?

- Guidelines : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid prolonged exposure to moisture or light, which may degrade the methoxyacetic acid moiety .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like tert-butanol or pyrrolidine derivatives .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight : The Boc group acts as a transient protecting agent for the pyrrolidine nitrogen, preventing undesired side reactions (e.g., racemization) during activation of the carboxylic acid. Its steric bulk may reduce coupling efficiency with sterically hindered amines, necessitating optimized coupling reagents (e.g., HATU vs. EDCI) .

- Data Contradictions : Some studies report Boc deprotection under mildly acidic conditions (e.g., TFA/DCM), while others observe partial decomposition; validate compatibility with downstream reaction conditions .

Q. What analytical strategies resolve contradictions in NMR data interpretation for structurally similar derivatives?

- Approach : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, methoxy protons (δ ~3.3 ppm) often couple with adjacent chiral centers, causing splitting patterns that require high-field instruments (≥400 MHz) for clarity .

- Case Study : In (2R,3R)-Boc-pyrrolidine analogs, NOESY correlations between the methoxy group and pyrrolidine ring protons confirm relative configurations .

Q. How can researchers mitigate hazards associated with handling this compound?

- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with water and consult a physician. The compound is classified as H315 (skin irritation) and H319 (serious eye irritation) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Design : Use fluorescence polarization assays to evaluate binding affinity to target proteins (e.g., enzymes with pyrrolidine-binding pockets). IC₅₀ values can be determined via dose-response curves (1 nM–100 µM range) .

- Controls : Include structurally related Boc-protected analogs to assess the contribution of the methoxyacetic acid moiety to activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB ID: relevant homologs). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

- Validation : Compare docking scores with experimental IC₅₀ data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.